

Application of Cinatrin C1 in Lipidomics Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Cinatrin C1

Cat. No.: B146398

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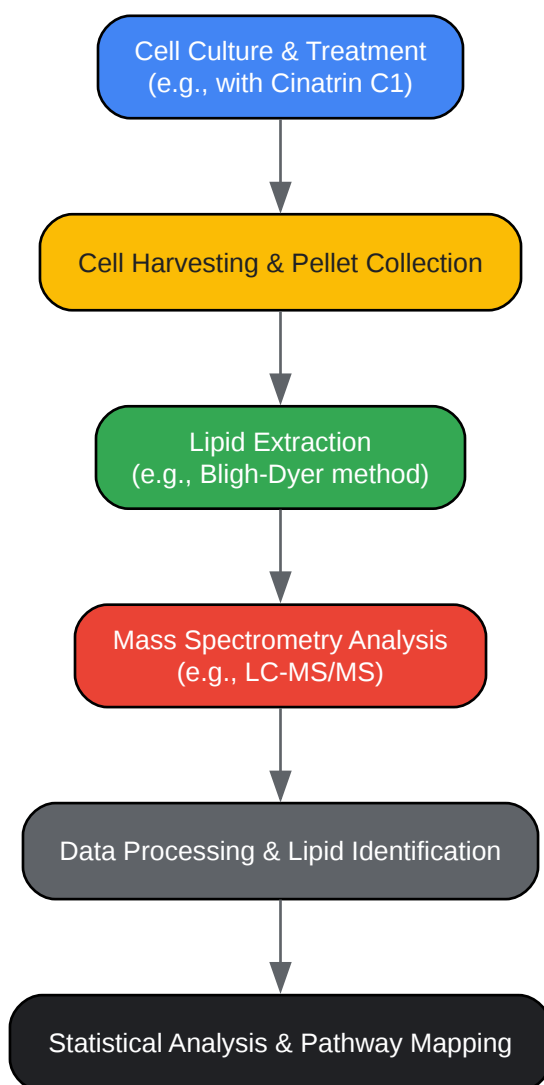
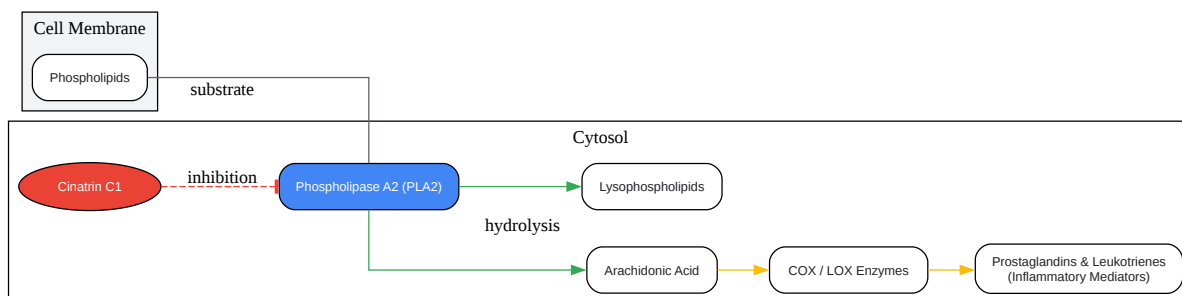
Introduction

Cinatrin C1 is a member of the cinatrin family of compounds, which are known for their inhibitory effects on phospholipase A2 (PLA2).^{[1][2]} PLA2 enzymes are critical players in the intricate network of lipid metabolism and signaling. They catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These products serve as precursors for a wide array of bioactive lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammatory responses and other physiological processes. Given its role as a PLA2 inhibitor, **Cinatrin C1** presents itself as a valuable chemical tool for investigating lipid pathways and their roles in cellular functions and disease states. This document provides detailed application notes and protocols for the utilization of **Cinatrin C1** in lipidomics research.

Mechanism of Action

Cinatrin C1 exerts its biological activity by inhibiting the action of phospholipase A2 (PLA2). This inhibition curtails the release of arachidonic acid from the cell membrane's phospholipid bilayer, thereby downregulating the production of downstream inflammatory mediators.

Signaling Pathway of PLA2 Inhibition by Cinatrin C1



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References

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